Cas no 21345-09-5 ([1,1'-Biphenyl]-4-thiol, 4'-chloro-)

[1,1'-Biphenyl]-4-thiol, 4'-chloro- is a biphenyl-based thiol compound featuring a chloro substituent at the 4' position. This molecule is of interest in materials science and surface chemistry due to its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, via the thiol functional group. The chloro group enhances its utility as a precursor for further functionalization through cross-coupling reactions. Its rigid biphenyl backbone contributes to stable monolayer formation, making it suitable for applications in molecular electronics, sensors, and nanotechnology. The compound’s well-defined structure and reactivity profile offer advantages in controlled surface modification and molecular design.
[1,1'-Biphenyl]-4-thiol, 4'-chloro- structure
21345-09-5 structure
Product Name:[1,1'-Biphenyl]-4-thiol, 4'-chloro-
CAS No:21345-09-5
MF:C12H9ClS
MW:220.717860937119
CID:3909331
PubChem ID:2757869
Update Time:2025-05-20

[1,1'-Biphenyl]-4-thiol, 4'-chloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-thiol, 4'-chloro-
    • SCHEMBL6788619
    • 4'-Chloro-[1,1'-biphenyl]-4-thiol
    • 21345-09-5
    • Inchi: 1S/C12H9ClS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
    • InChI Key: QRFWIKSCXSZRAS-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Cl)C=C2)=CC=C(S)C=C1

Computed Properties

  • Exact Mass: 220.0113492Da
  • Monoisotopic Mass: 220.0113492Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 1Ų

[1,1'-Biphenyl]-4-thiol, 4'-chloro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8963273-1.0g
4'-chloro-[1,1'-biphenyl]-4-thiol
21345-09-5 95%
1.0g
$0.0 2023-02-03

Additional information on [1,1'-Biphenyl]-4-thiol, 4'-chloro-

[1,1'-Biphenyl]-4-thiol, 4'-chloro-

[1,1'-Biphenyl]-4-thiol, 4'-chloro-, also known by its CAS number 21345-09-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of biphenyl, a class of molecules characterized by two phenyl rings connected by a single bond. The presence of the thiol (-SH) group at the 4-position of one phenyl ring and the chloro (Cl) substituent at the 4' position of the other phenyl ring introduces unique electronic and structural properties to the molecule.

The structure of [1,1'-Biphenyl]-4-thiol, 4'-chloro- can be described as follows: it consists of two benzene rings connected by a single bond. The thiol group is attached to one benzene ring at the para position (position 4), while a chlorine atom is attached to the other benzene ring at the para position (position 4'). This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and electronic properties.

Recent studies have highlighted the potential applications of [1,1'-Biphenyl]-4-thiol, 4'-chloro- in various areas. For instance, its thiol group makes it a candidate for use in surface functionalization and self-assembled monolayers (SAMs). The chlorine substituent can modulate the electronic properties of the molecule, making it suitable for applications in electronics and optoelectronics. Additionally, this compound has been explored as an intermediate in the synthesis of more complex organic molecules with tailored properties.

The synthesis of [1,1'-Biphenyl]-4-thiol, 4'-chloro- typically involves multi-step organic reactions. One common approach is through coupling reactions where the biphenyl core is formed first, followed by functionalization with the thiol and chloro groups. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound meets the standards required for advanced applications.

In terms of physical properties, [1,1'-Biphenyl]-4-thiol, 4'-chloro- has a melting point that falls within a range suitable for many practical uses. Its solubility in common organic solvents makes it amenable to various chemical transformations. The compound's stability under different conditions has also been studied extensively, with findings indicating that it remains stable under normal storage conditions but can undergo specific reactions under controlled environments.

The electronic properties of [1,1'-Biphenyl]-4-thiol, 4'-chloro- have been characterized using techniques such as UV-Vis spectroscopy and cyclic voltammetry. These studies reveal that the molecule exhibits interesting optical and electrochemical behaviors due to its conjugated system and substituent effects. Such properties are valuable for applications in sensors and energy-related technologies.

In conclusion, [1,1'-Biphenyl]-4-thiol, 4'-chloro-, with its unique structure and functional groups, continues to be a subject of interest in both academic research and industrial applications. Its potential in materials science and organic synthesis underscores its importance as a versatile building block for advanced chemical systems.

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